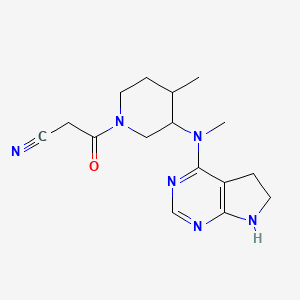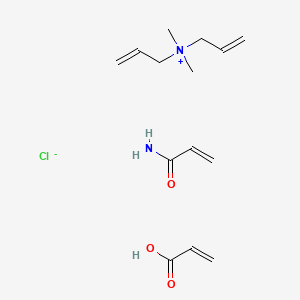
Polyquaternium-39
Overview
Description
Polyquaternium-39 is a synthetic polymer used in both skin care and hair care products . It serves multiple functions, including as an anti-static agent, film-forming agent, and hair fixative . It is used in cosmetics in concentrations up to 3% for both rinse-off and leave-on products .
Synthesis Analysis
This compound is synthesized through a free radical copolymerization process, which involves the polymerization of DMDAAC, AA, and AM monomers in the presence of a radical initiator . The process is carried out in an aqueous solution under controlled conditions of temperature, pressure, and pH .Molecular Structure Analysis
This compound is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a synthetic polymer that works as an anti-static, film-forming agent and hair fixative in cosmetics .Chemical Reactions Analysis
This compound is made by the reaction of diallyldimethyl ammonium chloride, acrylic acid, and acrylamide . It is the polymeric quaternary ammonium salt of these compounds .Physical And Chemical Properties Analysis
This compound is an amphoteric polymer with high charge density, moisture, and pH for a wide range (1~14) . It is a clear, colorless liquid with a mild aldehydic odor . It has a wide pH stability range of 3-12 .Scientific Research Applications
Use in Cosmetic Products : Polyquaternium-39 functions as an antistatic agent, film former, and hair fixative in cosmetic products. It is used in concentrations up to 3% in both rinse-off and leave-on products. The unreacted monomer content in these ingredients is low and not considered toxicologically concerning (Johnson et al., 2016).
Safety and Toxicity : Limited data indicate that this compound causes no skin irritation or sensitization. It is non-genotoxic in bacterial assays. Being a large, highly polar molecule, it is unlikely to be absorbed into the skin, minimizing the risk of local respiratory tract effects or systemic toxicity (Johnson et al., 2016).
Use in Contact Lens Disinfecting Solutions : Related compounds like Polyquaternium-1 have been used in disinfecting solutions for contact lenses and in artificial tear products as a preservative, demonstrating high disinfection efficiency and low toxicity (He Yan-li, 2011).
Application in Copper Electroplating : Polyquaternium-2, a related compound, has been employed as a leveler in copper electroplating from acidic sulphate baths. It forms an adsorption layer on copper surfaces, inhibiting copper electrodeposition and allowing for uniform thickness in plating processes (C. Biao et al., 2016).
Antimicrobial Properties : Studies on Polyquaternium-1 showed its effectiveness against the cytoplasmic membrane of Serratia marcescens, indicating potential antimicrobial properties that may be relevant for similar polyquaternium compounds (Codling et al., 2004).
Detection and Analysis : Methods have been developed for detecting and determining concentrations of polyquaternium polymers, including electroanalytical methods and equilibrium binding techniques, which are important for assessing their presence in various products and environmental samples (Anderson et al., 2019).
Hair Conditioning Properties : Polyquaternium-74, a similar polymer, has shown effectiveness in hair conditioning, demonstrating benefits in detangling, shine enhancement, and buildup reduction in hair care formulations (Leroy, 2008).
Mechanism of Action
Future Directions
The most significant innovations in the cosmetic industry will most likely be found in the area of polymers . Polyquaternium-39 is used in hair and skincare products for its moisturizing and conditioning properties . It is expected that more complex molecules are possible and could prove useful in the creation of cosmetic products .
properties
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPFQZDBKVYDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-75-8 | |
| Record name | Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25136-75-8 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the known safety aspects of using Polyquaternium-39 in cosmetic products?
A1: Research suggests that this compound, used as an antistatic agent, film former, and hair fixative in cosmetics, is safe at current usage levels. [] The Expert Panel, as mentioned in the research paper, concluded its safety based on several factors:
- Low unreacted monomer content: The levels of unreacted monomers in this compound are considered negligible and pose no toxicological threat. []
- Limited skin irritation/sensitization: Available data indicates minimal risk of skin irritation or sensitization from this compound. []
- Large molecular size and low absorption: Its large molecular size and high polarity suggest low absorption potential through the skin, minimizing the risk of systemic toxicity. []
Q2: Besides its use in cosmetics, are there any other applications for this compound?
A2: Research indicates that this compound can act as a structure-directing agent in synthesizing beta-type molecular sieves with hierarchical structures. [] These molecular sieves possess both micropores and mesopores due to the influence of this compound during synthesis. [] This method is considered cost-effective and suitable for industrial applications due to its simplicity and readily available raw materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)
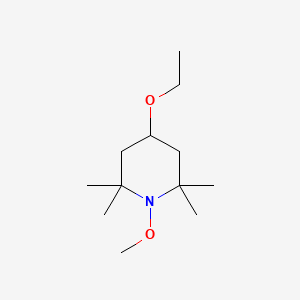
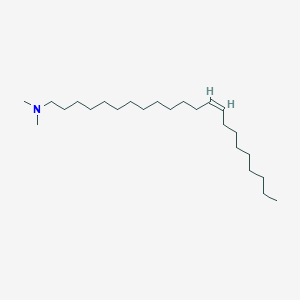

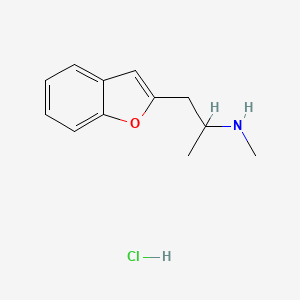

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)


